1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
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Overview
Description
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a methoxybenzoyl group and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the piperidine ring with 2-methoxybenzoyl chloride under basic conditions.
Attachment of the Pyrazolylmethyl Group: The final step involves the alkylation of the piperidine ring with a pyrazolylmethyl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The pyrazolylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxybenzyl alcohol.
Substitution: Formation of various substituted pyrazolylmethyl derivatives.
Scientific Research Applications
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The methoxybenzoyl group may interact with hydrophobic pockets in proteins, while the pyrazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxybenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine
- 1-(2-methoxybenzoyl)-4-[(1H-triazol-1-yl)methyl]piperidine
- 1-(2-methoxybenzoyl)-4-[(1H-tetrazol-1-yl)methyl]piperidine
Uniqueness
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is unique due to the presence of the pyrazolylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-6-3-2-5-15(16)17(21)19-11-7-14(8-12-19)13-20-10-4-9-18-20/h2-6,9-10,14H,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWNCUVKWQSRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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